An In-depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, a pivotal glycosyl donor in modern carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, mechanistic behavior, and diverse applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of a Versatile Glycosyl Donor
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a cornerstone building block in the synthesis of complex oligosaccharides and glycoconjugates. Its stability, coupled with the tunable reactivity of the anomeric thioethyl group, makes it an invaluable tool in the construction of intricate carbohydrate architectures that are central to numerous biological processes. The acetyl protecting groups offer a balance of stability and ease of removal, rendering this compound a strategic choice for multi-step synthetic campaigns. This guide will explore the fundamental properties, synthesis, and reactivity of this thiogalactoside, providing a robust framework for its effective utilization in research and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application. The key properties of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 55722-49-1 | [1] |
| Molecular Formula | C₁₆H₂₄O₉S | [1] |
| Molecular Weight | 392.42 g/mol | [1] |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 72-74 °C | [2] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), and Methanol (MeOH). | [2] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate | [1][2] |
Synthesis and Purification: A Validated Protocol
The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is most commonly achieved through the reaction of a per-O-acetylated galactose derivative with ethyl mercaptan in the presence of a Lewis acid catalyst.[3] This approach ensures a high yield of the desired β-anomer due to the neighboring group participation of the acetyl group at the C-2 position.
Rationale Behind the Synthetic Strategy
The choice of β-D-galactose pentaacetate as the starting material is strategic. The acetyl groups serve a dual purpose: they protect the hydroxyl groups from unwanted side reactions and the acetyl group at C-2 directs the stereochemical outcome of the glycosylation towards the desired 1,2-trans product (the β-anomer). The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for activating the anomeric position, facilitating the departure of the acetate group and subsequent attack by the sulfur nucleophile (ethyl mercaptan).[3] Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and aprotic, which prevents interference with the reactive intermediates.
Step-by-Step Experimental Protocol
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Preparation of the Reaction Mixture: To a solution of β-D-galactose pentaacetate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add ethyl mercaptan (1.5 equivalents).
-
Initiation of the Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (2.0 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a white solid.[4]
Caption: Workflow for the synthesis of the target thiogalactoside.
Mechanism of Action as a Glycosyl Donor
The utility of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a glycosyl donor lies in the ability to selectively activate the anomeric thioethyl group in the presence of a thiophilic promoter. This activation transforms the stable thioglycoside into a highly reactive electrophilic species that can be intercepted by a nucleophilic hydroxyl group of a glycosyl acceptor.
The Activation Process
A variety of promoters can be used to activate thioglycosides, with common examples including N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like triflic acid (TfOH), or metal salts such as palladium(II) bromide. The general mechanism involves the coordination of the thiophilic promoter to the sulfur atom of the thioethyl group. This coordination enhances the leaving group ability of the thioethyl moiety, facilitating its departure and the formation of a reactive intermediate, typically an oxocarbenium ion or a covalent glycosyl triflate. The C-2 acetyl group plays a crucial role in stabilizing this intermediate through neighboring group participation, leading to the formation of a dioxolanylium ion that directs the incoming nucleophile to the β-face of the molecule, thus ensuring the formation of a 1,2-trans-glycosidic linkage.
Caption: General mechanism of glycosylation using the thiogalactoside donor.
Applications in Synthesis and Drug Discovery
The primary application of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is as a glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates.
Synthesis of Biologically Important Oligosaccharides
A notable example of its application is in the synthesis of globotriose [α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-Glc], a carbohydrate moiety of the globotriosyl ceramide (Gb3).[3] Gb3 is a glycolipid found on the surface of certain mammalian cells and acts as a receptor for Shiga toxins. The synthesis of globotriose and its analogues is crucial for studying the pathogenesis of Shiga toxin-producing bacteria and for the development of potential therapeutics. In such syntheses, the thiogalactoside can be used to introduce the terminal galactose residue.
Potential as a β-Galactosidase Inhibitor
Thiodisaccharides, which are analogues of natural disaccharides where the glycosidic oxygen is replaced by sulfur, have been shown to act as inhibitors of glycosidases, such as β-galactosidase.[5][6] The sulfur atom in the glycosidic linkage is generally more resistant to enzymatic cleavage than the corresponding oxygen atom. While specific inhibitory data for Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside against β-galactosidase is not extensively reported, its structural similarity to the natural substrate suggests it could act as a competitive inhibitor. Further deacetylation would likely be required for significant inhibitory activity, as the acetyl groups may sterically hinder binding to the enzyme's active site.
Safety, Handling, and Storage
While Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is not classified as a dangerous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should always be followed.[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 0 to 8 °C is recommended to maintain its stability and purity.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is a highly versatile and valuable building block in the field of glycoscience. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity as a glycosyl donor make it an essential tool for the construction of complex carbohydrates. This guide has provided a detailed overview of its synthesis, mechanistic behavior, and key applications, offering a solid foundation for its effective use in both academic research and industrial drug development.
References
- Frey, W., Schäfer, S. W., & Pietruszka, J. (2009). Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, C16H24O9S. Zeitschrift für Kristallographie-New Crystal Structures, 224(4), 555-556.
- Baisple, D., et al. (2019). Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against the E. coli β-galactosidase. Organic & Biomolecular Chemistry.
-
American Elements. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Retrieved from [Link]
- Taylor & Francis Group. (2014). Improved Synthesis of Ethyl (2,3,4,6-Tetra-O-acetyl-β-d- galactopyranosyl)-(1→3)-4,6-O-benzylidene-2-deoxy-1-thio-2- trichloroacetamido-β-d-glucopyranoside. CRC Press.
-
PubChem. (n.d.). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. Retrieved from [Link]
- MDPI. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 16(5), 3893-3903.
- Royal Society of Chemistry. (2019). Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase. Organic & Biomolecular Chemistry.
- Universidade de Lisboa. (2018). Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans.
-
PubChem. (n.d.). Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. ACS Omega, 5(49), 31835-31843.
- National Center for Biotechnology Information. (2023). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. ACS Omega, 8(9), 8885-8893.
- National Center for Biotechnology Information. (2010). Engineering of a fungal beta-galactosidase to remove product inhibition by galactose. Applied Microbiology and Biotechnology, 87(5), 1773-1781.
- National Center for Biotechnology Information. (1993). Inhibition of Escherichia coli beta-galactosidase by 2-nitro-1-(4,5-dimethoxy-2-nitrophenyl) ethyl, a photoreversible thiol label. Biochimica et Biophysica Acta, 1162(1-2), 1-8.
- National Center for Biotechnology Information. (2023). Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per- O-acetyl Saccharides with Microwave-Assisted and De -O-acetylation with Methanol. ACS Omega, 8(9), 8885-8893.
-
ElectronicsAndBooks. (n.d.). One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5988.
Sources
- 1. Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | C16H24O9S | CID 10572588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
